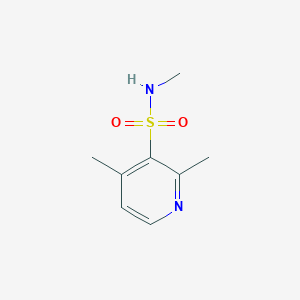

N,2,4-Trimethylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

N,2,4-trimethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-6-4-5-10-7(2)8(6)13(11,12)9-3/h4-5,9H,1-3H3 |

InChI Key |

FRMAASUFTPWGAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,4-Trimethylpyridine-3-sulfonamide can be synthesized through the direct reaction of 2,4-dimethylpyridine with sulfonamide reagents. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the pyridine derivative to form the desired sulfonamide product .

Industrial Production Methods

Industrial production of N,2,4-Trimethylpyridine-3-sulfonamide often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2,4-Trimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .

Scientific Research Applications

N,2,4-Trimethylpyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development.

Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of N,2,4-Trimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria, resulting in antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 4-Substituted N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

- Structure: These compounds feature a pyridine-3-sulfonamide core linked to a 5-amino-1,2,4-triazole moiety at position 4 .

- Key Differences :

- The triazole group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors.

- In contrast, N,2,4-Trimethylpyridine-3-sulfonamide lacks a heterocyclic substituent but includes methyl groups that increase steric bulk and hydrophobicity.

- Synthesis: Synthesized via reactions of 4-substituted pyridine-3-sulfonamides with dimethyl N-cyanodithioiminocarbonate . This contrasts with the likely alkylation or methylation steps required for N,2,4-Trimethylpyridine-3-sulfonamide.

b) N-(Ethylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (Compound E)

- Structure: Contains a sulfonamide linked to an ethylcarbamoyl group and an m-tolylamino substituent .

- Key Differences: The ethylcarbamoyl and aromatic amino groups may confer distinct pharmacokinetic profiles, such as prolonged half-life or altered protein binding. N,2,4-Trimethylpyridine-3-sulfonamide’s methyl groups likely reduce polarity, favoring passive diffusion across biological membranes.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- IR and NMR data for methyl-substituted derivatives align with alkyl-dominated spectral profiles .

Biological Activity

N,2,4-Trimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This article reviews the biological activity of N,2,4-Trimethylpyridine-3-sulfonamide, including its mechanisms of action, therapeutic applications, and relevant case studies.

Sulfonamides like N,2,4-Trimethylpyridine-3-sulfonamide exert their biological effects by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the conversion of PABA into folate, ultimately disrupting DNA synthesis in bacteria and leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

The antibacterial efficacy of N,2,4-Trimethylpyridine-3-sulfonamide has been demonstrated against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that sulfonamides can significantly inhibit bacterial growth at low concentrations. For instance, compounds derived from similar structures have exhibited IC50 values in the micromolar range against pathogenic strains like Escherichia coli and Staphylococcus aureus.

Comparative Efficacy Table

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| N,2,4-Trimethylpyridine-3-sulfonamide | E. coli | 10.5 |

| Sulfanilamide | S. aureus | 12.3 |

| Trimethoprim | E. coli | 5.0 |

Anticancer Potential

Recent studies have explored the potential of sulfonamides as anticancer agents. N,2,4-Trimethylpyridine-3-sulfonamide has shown promise in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes involved in cancer metabolism or signaling pathways.

Case Study: Cancer Cell Line Inhibition

In a study examining the effects of various sulfonamides on HepG2 liver cancer cells:

- N,2,4-Trimethylpyridine-3-sulfonamide demonstrated an IC50 value of 15 μM , indicating moderate cytotoxicity.

- The compound was found to induce apoptosis through the activation of caspase pathways.

Additional Biological Activities

Beyond antibacterial and anticancer properties, N,2,4-Trimethylpyridine-3-sulfonamide has been investigated for other biological activities:

- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines.

- Antiviral Properties : Some derivatives have been reported to exhibit activity against viral proteases.

Q & A

Q. What are the optimal reaction conditions for synthesizing N,2,4-Trimethylpyridine-3-sulfonamide to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling sulfonyl chlorides with amine derivatives. Key parameters include:

- Solvent selection : Acetonitrile or dimethylformamide (DMF) are preferred due to their polarity and ability to stabilize intermediates .

- Base choice : 3-Picoline or 3,5-lutidine improves reaction efficiency by acting as both a base and catalyst .

- Stoichiometry : A slight excess of sulfonyl chloride (1.03–1.05 eq) ensures complete conversion of the amine substrate .

- Temperature : Reactions are often conducted at reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Example protocol: Combine 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.03 eq) with the amine in acetonitrile and 3,5-lutidine at reflux for 12–24 hours .

Q. How can researchers confirm the structural integrity of N,2,4-Trimethylpyridine-3-sulfonamide post-synthesis?

- Methodological Answer : Use a combination of:

- 2D NMR : Correlate HMBC and COSY spectra to verify connectivity, particularly for distinguishing methyl groups on the pyridine ring and sulfonamide linkages .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₈H₁₁N₂O₂S requires m/z 223.0584) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for isomers arising from methyl group placement .

Q. What are the stability considerations for storing N,2,4-Trimethylpyridine-3-sulfonamide in laboratory settings?

- Methodological Answer :

- Hydrolysis susceptibility : Store in anhydrous conditions (e.g., desiccator with silica gel) to prevent sulfonamide bond cleavage in humid environments .

- Light sensitivity : Protect from UV exposure by using amber glassware or opaque containers, as nitro or sulfonyl groups may degrade under prolonged light .

- Temperature : Long-term storage at –20°C in inert atmospheres (argon or nitrogen) minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of the pyridine ring in N,2,4-Trimethylpyridine-3-sulfonamide?

- Methodological Answer :

- Directed ortho-metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate the pyridine ring at the 3-position, enabling selective introduction of substituents .

- Computational modeling : Employ density functional theory (DFT) to predict electronic effects of methyl groups on reaction pathways (e.g., Fukui indices for electrophilic attack) .

- Protecting group strategies : Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butoxycarbonyl (Boc) groups to direct functionalization .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives like N,2,4-Trimethylpyridine-3-sulfonamide?

- Methodological Answer :

- Structure-activity relationship (SAR) profiling : Synthesize analogs with systematic variations (e.g., replacing methyl with trifluoromethyl) to isolate contributions of specific substituents .

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., carbonic anhydrase isoforms) .

- Metabolite screening : Conduct LC-MS/MS studies to identify degradation products that may interfere with bioactivity assays .

Q. How can computational tools enhance the design of N,2,4-Trimethylpyridine-3-sulfonamide derivatives for specific applications?

- Methodological Answer :

- Molecular docking : Screen virtual libraries against protein targets (e.g., cyclooxygenase-2) to prioritize synthesis candidates .

- ADMET prediction : Use platforms like SwissADME to forecast pharmacokinetic properties (e.g., logP, CNS permeability) and eliminate poorly bioavailable analogs early .

- Quantum mechanical calculations : Simulate reaction transition states to optimize catalytic conditions for challenging transformations (e.g., C–H activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.